2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-
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Overview
Description
2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- typically involves the reaction of furanone derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted furanones .
Scientific Research Applications
2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
Oxazol-2(3H)-ones: These compounds share a similar ring structure and are used in organic synthesis and drug development.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is used in the synthesis of chiral intermediates and has applications in medicinal chemistry.
Uniqueness
2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
192057-37-7 |
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Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
[(3R)-2-oxooxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C5H8O5S/c1-11(7,8)10-4-2-3-9-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
HAYCJJXWGKFZTP-SCSAIBSYSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCOC1=O |
Canonical SMILES |
CS(=O)(=O)OC1CCOC1=O |
Origin of Product |
United States |
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